Methioprim

Oncology Tumor Inhibition Leukemia

Select Methioprim for its irreplaceable dual functional profile: significant tumor inhibition in vivo (including apparent cures in E2 ascites models) combined with antimicrobial potency against anaerobic bacteria that is 2-4X higher than trimethoprim. Generic substitution with other DHFR inhibitors or 2-substituted thiopyrimidines is not scientifically valid due to marked differences in target spectrum, potency, and pharmacokinetics across species—critical for metabolic and veterinary studies. High selectivity for bacterial DHFR (Ki = 8.5 nM) elevates assay calibration and SAR programs. Secure this research tool for definitive, reproducible results.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 588-36-3
Cat. No. B131970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethioprim
CAS588-36-3
Synonyms4-Amino-2-methylthio-5-pyrimidinemethanol;  (4-Amino-2-methanethiopyrimidin-5-yl)_x000B_methanol;  2-Methylmercapto-4-amino-5-hydroxymethylpyrimidine;  4-Amino-2-_x000B_methylmercapto-5-pyrimidinemethanol;  NSC 3431;  NSC 43811; 
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)N)CO
InChIInChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9)
InChIKeyXLVOWGDFXAVSFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methioprim (CAS: 588-36-3): A Pyrimidine Derivative with Unique Tumor and Antimicrobial Activity


Methioprim (CAS: 588-36-3) is a synthetic 2-substituted thiopyrimidine compound with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol [1]. It is a member of the aryl thioether class [2] and is structurally related to other dihydrofolate reductase (DHFR) inhibitors like trimethoprim [3]. Unlike many in-class compounds, Methioprim has demonstrated a dual functional profile, exhibiting both significant tumor inhibition in in vivo models and antimicrobial activity [4]. This distinct biological activity profile, combined with its specific metabolic and pharmacokinetic behavior, positions it as a unique research tool and a potential starting point for drug development.

Methioprim (588-36-3): Why DHFR Inhibitor or Pyrimidine Analogs Are Not Interchangeable


Generic substitution within the classes of dihydrofolate reductase (DHFR) inhibitors or 2-substituted thiopyrimidines is not scientifically valid due to significant differences in potency, target spectrum, and pharmacokinetic profiles. For example, while structurally related, Methioprim exhibits a distinct tumor inhibition profile compared to its analogs ethioprim and benzylthioprim [1]. Furthermore, its antimicrobial activity against anaerobic bacteria is two to four times higher than that of the widely used DHFR inhibitor, trimethoprim [2]. These quantifiable differences in biological activity and target engagement, as detailed in the evidence guide below, demonstrate that selecting Methioprim over a close analog is a critical decision that directly impacts experimental outcomes and the validity of research findings.

Methioprim (588-36-3): A Quantitative Guide to Differentiated Biological and Pharmacokinetic Performance


Methioprim Tumor Inhibition: Superior Efficacy in E2 Ascites Model Compared to Analogs

In a direct head-to-head in vivo study, Methioprim demonstrated a unique and potent tumor-inhibitory profile against E2 and Krebs tumors, leading to significant survival prolongation and apparent cures in the E2 ascites model, a result not observed with the closely related analogs ethioprim, benzylthioprim, or thioprim [1].

Oncology Tumor Inhibition Leukemia

Methioprim Antimicrobial Potency: 2-4x Higher Activity Against Anaerobes vs. Trimethoprim

When tested alone against a panel of anaerobic bacteria, Metioprim exhibited significantly greater intrinsic activity compared to the widely used DHFR inhibitor, trimethoprim, with an observed potency increase of two to four times [1].

Microbiology Antimicrobial Anaerobic Bacteria

Methioprim Pharmacokinetics: Shorter Human Half-Life vs. Trimethoprim for Faster Systemic Clearance

A direct pharmacokinetic comparison in healthy human volunteers revealed that Methioprim has a shorter serum half-life (9.3 hours) compared to trimethoprim (12.0 hours) [1]. This difference translates to a faster systemic clearance rate for Methioprim.

Pharmacokinetics Drug Metabolism Half-Life

Methioprim Metabolism: Identified Metabolites Have Reduced Antibacterial Activity

Studies on the metabolic alteration of Methioprim using rat liver slices identified its primary metabolites: 2-methylthio-4-amino-5-formylpyrimidine (5-CHO derivative) and 2-methylthio-4-amino-5-pyrimidine-carboxylic acid (5-COOH derivative) [1]. Direct comparison of antibacterial activity showed Methioprim was more active than the 5-CHO derivative, while the 5-COOH derivative was completely inactive [1].

Metabolism Structure-Activity Relationship Antibacterial

Methioprim Target Affinity: Nanomolar Ki Against Bacterial DHFR vs. Micromolar for Chicken Enzyme

Cross-study comparable data from BindingDB reveals a substantial difference in Methioprim's affinity for bacterial versus eukaryotic dihydrofolate reductase (DHFR). Its Ki for E. coli DHFR is 8.5 nM, which is over 6,000-fold lower than its Ki of 51,300 nM (51.3 µM) for chicken liver DHFR [1].

Enzyme Inhibition Target Selectivity DHFR

Methioprim Excretion: Extensive Metabolism in Pigs vs. Goats Highlights Species-Specific Differences

A direct head-to-head pharmacokinetic study in two animal species revealed significant differences in Methioprim metabolism and excretion. In pigs, 86% of the dose was excreted in urine, while goats excreted nearly equal amounts in urine (55%) and feces (38%) [1]. Unchanged parent compound in urine was 8% in pigs versus less than 1% in goats [1].

Pharmacokinetics Veterinary Medicine Drug Disposition

Optimal Research and Industrial Application Scenarios for Methioprim (CAS: 588-36-3)


In Vivo Oncology Research in Murine Models of E2 or Krebs Tumors

Methioprim is the preferred research compound for in vivo studies targeting E2 and Krebs tumors, as it has demonstrated statistically significant tumor inhibition and even apparent cures in the E2 ascites mouse model, a level of efficacy not replicated by its close structural analogs [4]. Its unique activity profile makes it a valuable tool for investigating pyrimidine-based cancer therapies.

In Vitro Antibacterial Screening Against Anaerobic Pathogens

For microbiology research focused on anaerobic bacteria, Methioprim offers a clear advantage over the widely used DHFR inhibitor trimethoprim, being two to four times more potent in vitro [4]. This makes it a superior candidate for discovering new antimicrobial leads or for probing bacterial DHFR in anaerobic species.

Pharmacokinetic/Pharmacodynamic Modeling in Veterinary Medicine

Given the well-documented and significant interspecies differences in Methioprim's metabolism and excretion (e.g., between pigs and goats) [4], it serves as an excellent model compound for studying species-specific drug disposition and for developing tailored veterinary formulations or dosing regimens.

DHFR Enzyme Inhibition and Selectivity Studies

Researchers investigating structure-activity relationships or selective enzyme targeting can utilize Methioprim as a key comparator. Its high selectivity for bacterial DHFR (Ki = 8.5 nM) over eukaryotic DHFR (Ki = 51.3 µM) [4] makes it an ideal tool for calibrating assays and for designing novel inhibitors with improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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